Compound Description: (E) -1- (4-ethoxy-3-methoxyphenyl) -5-methylhex-1-en-3-one (CH) is a chalcone analogue that has demonstrated antitumor effects. Studies have explored its efficacy against the HeLa cell line in comparison to dehydrozingerone and cisplatin. Results indicate that this chalcone analogue exhibits a more potent antitumor effect than both dehydrozingerone and cisplatin, inducing cell death primarily through the activation of apoptosis. []
Relevance: (E) -1- (4-ethoxy-3-methoxyphenyl) -5-methylhex-1-en-3-one shares the same 4-ethoxy-3-methoxyphenyl substituent with the target compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine. Both compounds belong to the chalcone class, featuring a 1,3-diaryl-2-propen-1-one core structure. []
Compound Description: 3-(4′-Ethoxy-3′-Methoxyphenyl)-2-(4″-Methoxyphenyl)propionic acid (V) is a lignin model compound. Research indicates that it undergoes degradation by the white-rot basidiomycete Phanerochaete chrysosporium under specific culture conditions that promote ligninolytic activity. This degradation process involves an initial oxidative decarboxylation, followed by α, β cleavage, highlighting the fungus's capacity for lignin degradation. [, ]
Relevance: 3-(4′-Ethoxy-3′-Methoxyphenyl)-2-(4″-Methoxyphenyl)propionic acid (V) and 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine both contain the 4-ethoxy-3-methoxyphenyl moiety. The presence of this common structural feature suggests potential similarities in their reactivity or metabolic pathways. [, ]
Compound Description: 1-(4′-Ethoxy-3′-Methoxyphenyl)-2-(4″-Methoxyphenyl)-2-hydroxyethane (VII) is identified as a metabolic product in the degradation pathway of the lignin model compound V by the fungus Phanerochaete chrysosporium. Its formation indicates an initial oxidative decarboxylation of V, further supporting the fungus's role in lignin degradation. When VII is introduced exogenously, it is quickly transformed into anisyl alcohol and 4-ethoxy-3-methoxybenzyl alcohol. [, ]
Relevance: Similar to the target compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, 1-(4′-Ethoxy-3′-Methoxyphenyl)-2-(4″-Methoxyphenyl)-2-hydroxyethane (VII) possesses the 4-ethoxy-3-methoxyphenyl group, suggesting potential similarities in their metabolic fate or interactions with enzymes involved in lignin degradation. [, ]
Compound Description: The crystal structure of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been determined. It features a piperazine ring in a chair conformation and two benzene rings in the bis(4-methoxyphenyl)methyl group with a dihedral angle of 83.42 (15)°. Intermolecular C—H⋯O hydrogen bonds between centrosymmetrically related molecules form dimers with an R22(10) ring motif. These dimers are further linked into chains along the [2-10] direction through C—H⋯O hydrogen bonds involving methoxy groups. []
Relevance: (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is structurally related to the main compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, by the presence of the 4-ethoxy-3-methoxyphenyl substituent attached to the propenone moiety. This common structural motif suggests potential similarities in their chemical properties and biological activities. []
Compound Description: The molecular structure of (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been elucidated, revealing a piperazine ring in a chair conformation and an E conformation for the C=C double bond. The two bromobenzene rings are oriented with a dihedral angle of 79.1(3)°. The crystal structure is characterized by intermolecular C—H⋯O and C—H⋯Br hydrogen bonds, contributing to the overall stability of the crystal lattice. []
Relevance: (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one and the target compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, both possess the 4-ethoxy-3-methoxyphenyl group attached to the propenone moiety. This structural similarity suggests potential commonalities in their chemical properties and potential biological activities. []
Compound Description: N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (51) is recognized for its significant in vitro activity against the chloroquine-sensitive strain NF54 of Plasmodium falciparum (PfNF54 IC50 = 0.034 µM), exhibiting a notable selectivity index of 1526. This finding highlights its potential as an antimalarial agent. []
Relevance: N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (51) and the target compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, share the 3-ethoxy-4-methoxyphenyl substituent. This structural similarity might indicate comparable pharmacological profiles or interactions with biological targets. []
Compound Description: 1-[1-(3-Methoxyphenyl)(Tetralyl)]Piperidine (PCP1), a novel phencyclidine derivative, displays notable anticonvulsant properties, particularly in mitigating grand epilepsy. When compared to phencyclidine (PCP), PCP1 demonstrates superior efficacy in reducing the duration of phase 2 seizures and lowering seizure scores in response to a challenge dose. This improved anticonvulsant effect is attributed to its ability to effectively block N-methyl-D-aspartate (NMDA) receptors. Furthermore, PCP1 significantly reduces nitric oxide (NO) levels in brain tissues, suggesting a potential neuroprotective effect. []
Relevance: 1-[1-(3-Methoxyphenyl)(Tetralyl)]Piperidine (PCP1) and 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine both contain the piperidine ring. The presence of this common structural element implies potential similarities in their binding affinities or pharmacological effects related to targets that interact with piperidine-containing compounds. []
[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]- phenyl]methanone, methanesulfonic acid salt (3)
Compound Description: [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]- phenyl]methanone, methanesulfonic acid salt (3) stands out for its potent antiestrogenic activity, evident in both in vitro and in vivo studies. The compound exhibits a high binding affinity for rat uterine cytosol estrogen receptors, surpassing that of estradiol, indicating its potential as an antiestrogen. []
Relevance: [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]- phenyl]methanone, methanesulfonic acid salt (3) and the target compound, 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, share a common structural feature: the presence of an aromatic ring substituted with a methoxy group (4-methoxyphenyl). While the overall structures differ, this shared moiety could potentially lead to similarities in their binding affinities to certain targets or influence their physicochemical properties. []
Compound Description: The crystal structure of (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one shows a slightly distorted chair conformation for the piperidine ring and a near-coplanar arrangement of the two benzene rings with a dihedral angle of 5.6(4)°. The propenone unit forms dihedral angles of 5.6(7)° and 10.7(8)° with the benzene and methoxy-substituted benzene rings, respectively. Weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the crystal's stability. []
Relevance: (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, like the target compound 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, contains both a piperidine ring and a methoxyphenyl group, albeit with different connectivity and substitution patterns. This structural similarity might point to potential overlapping interactions with biological targets or comparable physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.